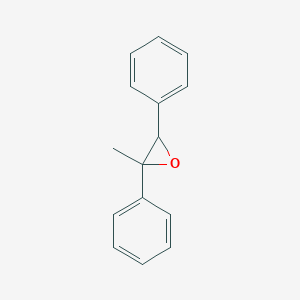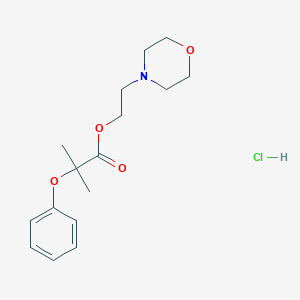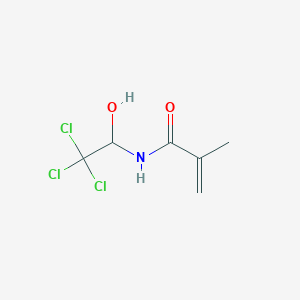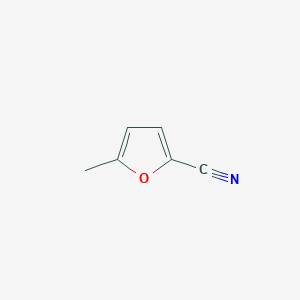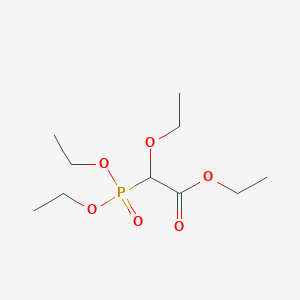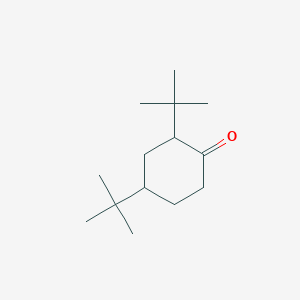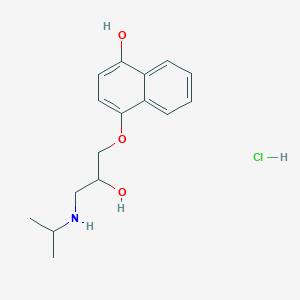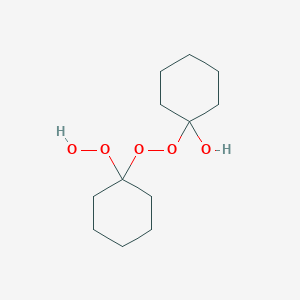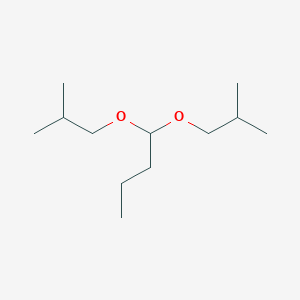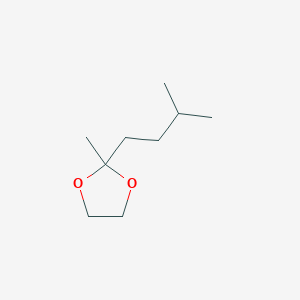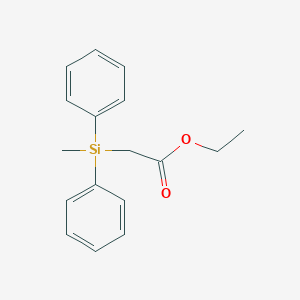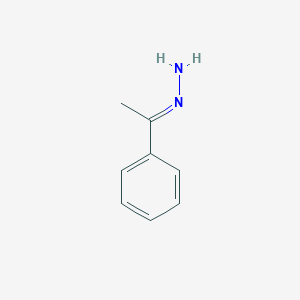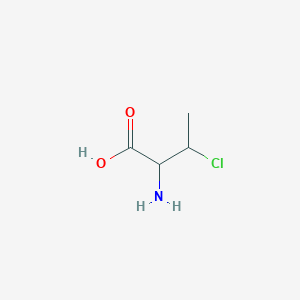![molecular formula C10H9ClN3O4+ B078199 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone CAS No. 11070-38-5](/img/structure/B78199.png)
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is not fully understood. However, it is believed to work by disrupting bacterial cell membranes and inhibiting DNA synthesis. In photodynamic therapy, the compound is activated by light, which causes it to produce reactive oxygen species that can damage cancer cells.
Biochemische Und Physiologische Effekte
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been shown to have low toxicity in vitro and in vivo. It does not appear to have any significant effects on normal cells or tissues. However, its antimicrobial properties and potential use in photodynamic therapy suggest that it may have beneficial effects in treating bacterial infections and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is its high purity and stability, which makes it suitable for use in lab experiments. Its low toxicity also makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone in scientific research. One direction is to further investigate its antimicrobial properties and potential use as a treatment for bacterial infections. Another direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound may have potential as a fluorescent probe for imaging cellular structures in biological systems. Further research is needed to fully understand the mechanism of action of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone and to optimize its use in different experimental conditions.
Synthesemethoden
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is synthesized through a specific method involving the reaction of 2-chloro-1-(chloromethyl)ethanone with 2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties, specifically against Gram-positive bacteria. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the use of light to activate a photosensitizing agent. Additionally, 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been investigated for its potential as a fluorescent probe for imaging cellular structures.
Eigenschaften
CAS-Nummer |
11070-38-5 |
|---|---|
Produktname |
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone |
Molekularformel |
C10H9ClN3O4+ |
Molekulargewicht |
270.65 g/mol |
IUPAC-Name |
2-chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O4/c1-12-8-3-2-6(14(17)18)5-13(8)9(10(12)16)7(15)4-11/h2-3,5H,4H2,1H3/p+1 |
InChI-Schlüssel |
HVZYKUSZUSDIRD-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C=CC(=CN2C(=C1O)C(=O)CCl)[N+](=O)[O-] |
Kanonische SMILES |
C[N+]1=C2C=CC(=CN2C(=C1O)C(=O)CCl)[N+](=O)[O-] |
Synonyme |
3-(Chloroacetyl)-2-oxylato-1-methyl-6-nitroimidazo[1,2-a]pyridin-4-ium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



